molecular formula C6H14Cl2N4 B1522860 [4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1258651-61-4

[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Cat. No. B1522860
CAS RN: 1258651-61-4
M. Wt: 213.11 g/mol
InChI Key: BTNVGQOODXFKDC-UHFFFAOYSA-N
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Description

[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (4-(propan-2-yl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, also known as 4-(propyl)-4H-1,2,4-triazol-3-ylmethanamine dihydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the triazole family of compounds, which are known for their biological activity, and is used in the synthesis of various drugs and pharmaceuticals. 4-(propyl)-4H-1,2,4-triazol-3-ylmethanamine dihydrochloride has a wide range of applications in scientific research, including drug design, biochemical and physiological studies, and as an analytical tool.

Scientific Research Applications

Novel Triazole Derivatives in Drug Development

Triazoles, including [4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, are a class of five-membered heterocyclic compounds recognized for their importance in the preparation of new drugs with diverse biological activities. The structural variations within the triazole family offer a broad range of biological activities, leading to considerable interest in developing novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Recent patents and clinical studies between 2008 and 2011 have highlighted the development of new chemical entities and pharmaceuticals based on triazole derivatives. This includes an emphasis on finding more efficient and sustainable synthesis methods for these compounds, addressing current challenges in green chemistry and energy savings. The ongoing search for new prototypes against bacteria and neglected diseases highlights the critical role of triazole derivatives in addressing global health challenges (Ferreira et al., 2013).

Synthetic Routes for Triazole Compounds

The synthesis of 1,2,3-triazole compounds, including the specific category of 1,4-disubstituted 1,2,3-triazoles, plays a crucial role in drug discovery and other applications. These compounds are of significant interest due to their wide range of biological activities. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, is a pivotal method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high selectivity, fast reaction rates, and high yields. This method, along with other synthetic routes, supports the development of new biologically active 1,2,3-triazoles, underscoring the importance of exploring various synthetic protocols to enhance the development of triazole-based therapeutics (Kaushik et al., 2019).

properties

IUPAC Name

(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-8-9-6(10)3-7;;/h4-5H,3,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNVGQOODXFKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
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[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
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[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
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[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
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[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Reactant of Route 6
[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

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